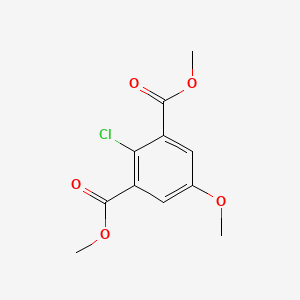![molecular formula C14H16N2O3 B2623784 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile CAS No. 2034406-61-4](/img/structure/B2623784.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Dioxaspiro[4.5]decane” is a chemical compound with the formula C8H14O2 . It is also known by other names such as Cyclohexanone ethylene acetal, Cyclohexanone ethylene ketal, and Spiro[cyclohexane-1,2’-[1,3]dioxolane] .
Synthesis Analysis
While specific synthesis methods for “2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile” are not available, “1,4-Dioxaspiro[4.5]decan-8-ol” can be used to synthesize pharmaceutical compounds such as diuretics .Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decane” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decane” has a molecular weight of 142.1956 . More detailed physical and chemical properties are not available.作用機序
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells, fungi, and bacteria. One study found that this compound inhibited the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. Another study showed that this compound inhibited the growth of Candida albicans by disrupting the integrity of the fungal cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. One study found that this compound induced apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Another study showed that this compound inhibited the growth of fungal cells by disrupting the synthesis of fungal cell wall components. Additionally, this compound has been shown to have antibacterial effects by disrupting bacterial cell membrane integrity.
実験室実験の利点と制限
One of the advantages of using 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile in lab experiments is its broad spectrum of biological activity. This compound has been shown to have activity against several types of cancer cells, fungi, and bacteria, making it a versatile compound for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which could limit its use in clinical settings.
将来の方向性
There are several future directions for research on 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research could focus on identifying the specific enzymes and proteins that are targeted by this compound in cancer cells, fungi, and bacteria. Additionally, further studies could investigate the potential of this compound as a lead compound for drug development, either as a standalone drug or in combination with other compounds.
合成法
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate to form 3-(1-ethoxycarbonyl-3-oxobutyl)-4-hydroxybenzaldehyde. The second step involves the reaction of this compound with malononitrile to form 3-(1-ethoxycarbonyl-3-oxobutyl)-4-hydroxy-2-cyano-2H-chromene. The third step involves the reaction of this compound with 1,4-dioxaspiro[4.5]decan-8-one to form 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)-3-(1-ethoxycarbonyl-3-oxobutyl)-4-hydroxy-2-cyano-2H-chromene. The final step involves the reaction of this compound with ammonia to form this compound.
科学的研究の応用
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile has been shown to possess a variety of biological activities that make it a promising candidate for drug development. One study found that this compound exhibited potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that this compound had antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Safety and Hazards
特性
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-11-3-6-16-13(9-11)19-12-1-4-14(5-2-12)17-7-8-18-14/h3,6,9,12H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHSEVKXVDNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=CC(=C3)C#N)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

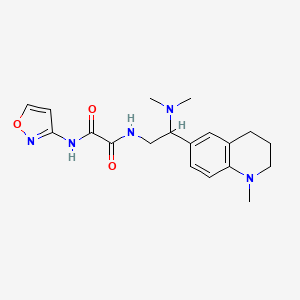
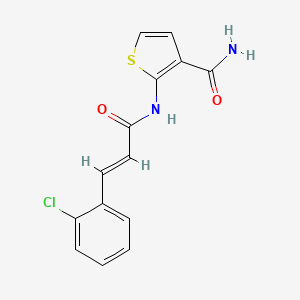
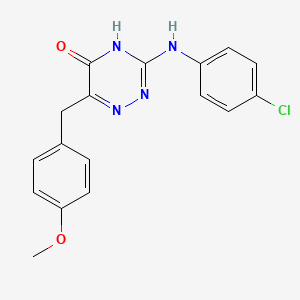
![(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B2623707.png)
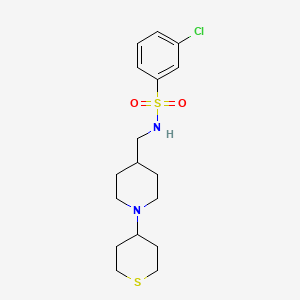
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2623710.png)

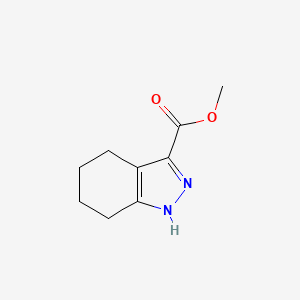
![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)
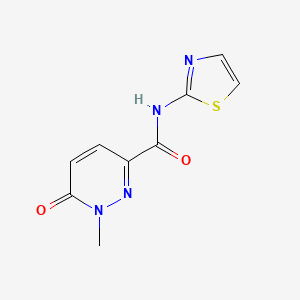
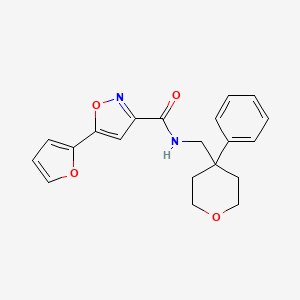
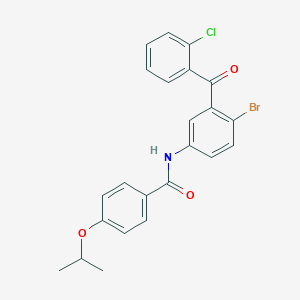
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2623723.png)
